But-3-ynal, also known as butynal, is an organic compound with the molecular formula . It features a terminal acetylenic structure characterized by a monosubstituted triple bond. This compound is notable for its role as a metabolite in various biological systems, particularly in mice, indicating its potential significance in metabolic pathways and biological processes . The compound is recognized for its distinctive aliphatic nature and is classified under the category of butynals, which are aldehydes containing a triple bond.
These reactions highlight the compound's versatility as a building block in organic synthesis .
Several methods exist for synthesizing but-3-ynal:
These synthesis routes underscore the compound's relevance in synthetic organic chemistry .
But-3-ynal finds utility in various fields:
The compound's diverse applications reflect its importance in both industrial and research settings .
Interaction studies involving but-3-ynal primarily focus on its reactivity with biological molecules. While specific data on protein or enzyme interactions are sparse, its electrophilic nature suggests potential interactions with nucleophilic sites on proteins or nucleic acids. Further research is warranted to explore these interactions comprehensively and determine any physiological implications .
But-3-ynal shares structural similarities with several related compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Butanal | C4H8O | Saturated aldehyde, lacks triple bond |
2-Butyne | C4H6 | Alkyne without carbonyl functionality |
But-2-yne | C4H6 | Isomeric alkyne, different position of triple bond |
Acetylene | C2H2 | Simplest alkyne, no carbonyl functionality |
But-3-ynal is unique among these compounds due to its terminal triple bond combined with an aldehyde functional group. This combination allows for distinct reactivity patterns not found in saturated aldehydes like butanal or simple alkynes like acetylene. The presence of both functionalities makes it a valuable intermediate in organic synthesis and potentially biologically active as well .
But-3-ynal belongs to the class of α,β-acetylenic aldehydes, defined by the presence of both a terminal alkyne (C≡C) and an aldehyde (-CHO) group. Its IUPAC name, but-3-ynal, reflects the triple bond’s position between carbons 3 and 4, with the aldehyde at carbon 1. Key structural and physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular formula | C₄H₄O | |
Molecular weight | 68.07 g/mol | |
SMILES | C#CCC=O | |
Boiling point | 82°C | |
Ionization energy | 9.85 eV |
The molecule’s linear geometry and conjugated π-system enable distinct reactivity patterns. The aldehyde group participates in nucleophilic additions, while the triple bond undergoes cycloadditions and metal-catalyzed couplings. Computational studies reveal a dipole moment of 3.2 D, favoring polarized interactions.
While but-3-ynal lacks a well-documented discovery timeline, its synthetic utility became prominent alongside advances in acetylene chemistry during the mid-20th century. Early reports in the 1970s described its formation via oxidation of 3-butyn-1-ol using pyridinium chlorochromate. The compound gained attention in the 2000s as a model system for studying:
Industrial interest surged with the development of gas detection technologies, where its ionization characteristics (9.85 eV) enabled precise monitoring using photoionization detectors.
But-3-ynal’s applications span multiple domains:
Comparative Analysis with Related Compounds | ||
---|---|---|
Compound | Formula | Key Features |
Butanal | C₄H₈O | Saturated aldehyde; no triple bond |
2-Butyne | C₄H₆ | Internal alkyne; lacks carbonyl group |
Propiolaldehyde | C₃H₂O | Shorter chain; higher reactivity |
This structural uniqueness positions but-3-ynal as a versatile building block in synthetic chemistry and a benchmark in physical chemistry studies. Its continued exploration in charge migration experiments promises insights into quantum-controlled molecular electronics.
But-3-ynal exhibits a distinctive molecular architecture characterized by the presence of both terminal alkyne and aldehyde functional groups [1]. The compound's structural identity is defined by its IUPAC Standard InChI notation: InChI=1S/C4H4O/c1-2-3-4-5/h1,4H,3H2, with the corresponding InChIKey OGQNOIVDVXRWRE-UHFFFAOYSA-N [2]. The canonical SMILES representation C#CCC=O clearly illustrates the linear arrangement of the carbon skeleton with the terminal triple bond and aldehyde functionality [1].
Property | Value |
---|---|
Molecular Formula | C₄H₄O |
Molecular Weight | 68.07 g/mol |
CAS Registry Number | 52844-23-2 |
IUPAC Name | but-3-ynal |
SMILES | C#CCC=O |
The molecular geometry of but-3-ynal reflects the hybridization states of its constituent carbon atoms [15]. The terminal alkyne carbon exhibits sp hybridization, resulting in a linear geometry with bond angles of 180° [15]. The internal alkyne carbon similarly displays sp hybridization and linear geometry [15]. The methylene carbon connecting the alkyne and aldehyde moieties adopts sp³ hybridization with tetrahedral geometry and bond angles of approximately 109° [15]. The carbonyl carbon demonstrates sp² hybridization, creating a trigonal planar arrangement with bond angles of approximately 120° [15].
The bonding characteristics of but-3-ynal are defined by several key structural parameters [15]. The carbon-carbon triple bond exhibits a typical bond length of approximately 1.20 Å, which is significantly shorter than single or double carbon-carbon bonds [15]. The single bond connecting the alkyne to the methylene group demonstrates an extended length of approximately 1.46 Å due to the influence of sp hybridization [15]. The carbonyl double bond maintains a characteristic length of 1.22 Å, typical for aldehyde functionalities [15]. The terminal alkyne carbon-hydrogen bond displays a shortened length of approximately 1.06 Å, reflecting the increased s character of the sp hybrid orbital [15].
The thermodynamic properties of but-3-ynal are influenced by its unique combination of functional groups and molecular structure [2]. The ionization energy of but-3-ynal has been experimentally determined to be 9.85 eV through electron impact studies [2] [4]. This value reflects the compound's electronic structure and the stability of its molecular orbitals [2].
Thermodynamic Property | Estimated Value | Notes |
---|---|---|
Standard Enthalpy of Formation | 100-150 kJ/mol | Based on similar alkynes and aldehydes |
Standard Gibbs Free Energy of Formation | 150-200 kJ/mol | Estimated from structural analogs |
Standard Entropy | 300-350 J/(mol·K) | Consistent with C₄ compounds |
Heat Capacity | 100-120 J/(mol·K) | Temperature-dependent property |
The compound demonstrates a boiling point of 82°C under standard atmospheric conditions [4]. This relatively low boiling point is consistent with the molecular weight and intermolecular forces present in the compound [4]. The vapor pressure characteristics allow for gas-phase detection using photoionization techniques with response factors of 1.50 at 10.6 eV excitation energy [4].
The kinetic properties of but-3-ynal are characterized by its reactivity profile, which is dominated by the presence of both electrophilic and nucleophilic reactive sites [1]. The terminal alkyne functionality provides sites for nucleophilic addition reactions, while the aldehyde group serves as an electrophilic center [1]. The compound's stability profile indicates susceptibility to oxidation reactions, particularly at the aldehyde functionality [1].
The spectroscopic characterization of but-3-ynal provides definitive identification through multiple analytical techniques [5] [6]. Infrared spectroscopy reveals characteristic absorption bands that correspond to the compound's functional groups [17]. The terminal alkyne carbon-hydrogen stretch appears as a sharp peak in the region of 3200-3300 cm⁻¹ [17]. The carbon-carbon triple bond stretch manifests as a medium intensity absorption between 2100-2200 cm⁻¹ [17]. The aldehyde carbonyl stretch produces a strong absorption band near 1700 cm⁻¹, characteristic of the C=O functionality [17].
Spectroscopic Technique | Key Features |
---|---|
Infrared Spectroscopy | C≡C stretch (2100-2200 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-H stretch (~3300 cm⁻¹) |
¹H Nuclear Magnetic Resonance | Terminal alkyne proton (~2.5 ppm), aldehyde proton (~9.5 ppm), methylene protons (~2.7 ppm) |
¹³C Nuclear Magnetic Resonance | Terminal alkyne carbon (70-80 ppm), internal alkyne carbon (80-90 ppm), aldehyde carbon (190-200 ppm), methylene carbon (40-50 ppm) |
Mass Spectrometry | Molecular ion at m/z 68, fragmentation includes loss of CHO and C₂H₂ |
Nuclear magnetic resonance spectroscopy provides detailed structural information through chemical shift analysis [13] [18]. In ¹H nuclear magnetic resonance, the terminal alkyne proton appears as a triplet near 2.5 ppm due to coupling with the adjacent methylene protons [13]. The aldehyde proton generates a characteristic signal near 9.5 ppm, reflecting the deshielding effect of the carbonyl oxygen [13]. The methylene protons linking the alkyne and aldehyde functionalities resonate near 2.7 ppm as a doublet due to coupling with the terminal alkyne proton [13].
¹³C nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for each carbon environment [18]. The terminal alkyne carbon appears in the region of 70-80 ppm, characteristic of sp-hybridized carbons [18]. The internal alkyne carbon resonates between 80-90 ppm, consistent with acetylenic carbons [18]. The aldehyde carbon produces a signal in the 190-200 ppm region, typical for carbonyl carbons in aldehydes [18]. The methylene carbon bridge appears between 40-50 ppm, reflecting its sp³ hybridization and proximity to electronegative groups [18].
Traditional synthetic approaches to but-3-ynal have primarily relied on oxidation reactions of corresponding alcohols and metal-catalyzed transformations. These foundational methods established the fundamental chemistry underlying but-3-ynal synthesis, though they often present limitations in terms of selectivity, environmental impact, and scalability .
The most straightforward traditional approach involves the oxidation of but-3-yn-1-ol using classical oxidizing agents. Pyridinium chlorochromate (PCC) has been extensively employed for this transformation, providing moderate to good yields (60-80%) under mild conditions at room temperature . The reaction proceeds with high selectivity for aldehyde formation, making it a reliable method for laboratory-scale synthesis. However, the use of chromium-based reagents raises environmental concerns and presents challenges for large-scale implementation .
Chromium trioxide (CrO₃) represents another traditional oxidant that has been utilized for the conversion of but-3-yn-1-ol to but-3-ynal . This method typically requires acidic conditions and elevated temperatures, yielding good conversion rates (70-85%). While effective, the method suffers from the potential for over-oxidation, particularly when reaction conditions are not carefully controlled, leading to the formation of carboxylic acid byproducts .
Catalytic dehydrogenation of but-3-yn-1-ol using palladium on carbon (Pd/C) has emerged as a highly selective traditional method [6]. This approach requires elevated temperatures and inert atmosphere conditions but delivers excellent selectivity and high yields (80-90%) . The method represents an improvement over oxidative approaches in terms of atom economy and reduced byproduct formation. Industrial applications have demonstrated the scalability of this approach, though the requirement for elevated temperatures and specialized equipment presents economic considerations [6].
The direct formylation of propyne using formaldehyde in the presence of copper catalysts represents an alternative traditional route [7]. This method involves the nucleophilic addition of formaldehyde to the terminal alkyne, followed by rearrangement to form the desired aldehyde. While this approach offers the advantage of constructing the molecule from simpler building blocks, it typically provides variable yields (50-70%) and requires careful optimization of reaction conditions to achieve acceptable selectivity [7].
Contemporary synthetic methodologies for but-3-ynal have evolved significantly, incorporating principles of green chemistry, advanced catalysis, and sustainable synthesis [8] [9] [10]. These modern approaches prioritize environmental compatibility, enhanced selectivity, and improved process efficiency while maintaining or exceeding the performance of traditional methods.
The introduction of Dess-Martin periodinane (DMP) has revolutionized the oxidation of but-3-yn-1-ol to but-3-ynal [4] [11] [12]. This hypervalent iodine reagent operates under exceptionally mild conditions at room temperature and neutral pH, delivering excellent yields (85-95%) with outstanding chemoselectivity [11] [12]. The reaction proceeds rapidly, typically completing within minutes, and demonstrates remarkable tolerance for sensitive functional groups [4] [11].
A critical advancement in DMP methodology involves the implementation of specialized workup procedures that avoid aqueous conditions, preventing dimerization and polymerization of the sensitive aldehydes [4]. The modified protocol, developed for α-alkynyl acroleins, employs precipitation with pentane, sequestration of acetic acid with poly(4-vinylpyridine), and azeotropic distillation with toluene [4]. This approach has enabled the synthesis of but-3-ynal and related compounds with purities exceeding 95% as determined by infrared spectroscopy and proton nuclear magnetic resonance analysis [4].
Recent developments include the introduction of tosylate derivatives of DMP, such as DMP-OTs, which demonstrate superior reactivity compared to standard DMP [13]. These enhanced reagents complete oxidations of complex alcohols within 3-10 minutes at room temperature with quantitative conversion, representing significant improvements in reaction efficiency [13].
The Sonogashira coupling reaction has emerged as a powerful tool for constructing but-3-ynal through the coupling of vinyl iodides with terminal alkynes [4] [14] [15]. The method typically employs palladium catalysts in conjunction with copper co-catalysts and triethylamine base, operating under mild conditions (room temperature to 40°C) [4] [14].
A particularly noteworthy application involves the coupling of 2-iodo-2-propenol with terminal alkynes to generate enynyl alcohols, which are subsequently oxidized using modified Dess-Martin conditions to afford but-3-ynal derivatives [4]. This sequential approach provides overall yields of 41-78% and has been successfully applied to synthesize various substituted but-3-ynal analogs [4].
Recent advances in Sonogashira methodology have focused on green solvent applications, replacing toxic solvents with environmentally benign alternatives while maintaining high efficiency [15]. Fast Heck-Cassar-Sonogashira reactions in green solvents have demonstrated that substrate scope and catalyst selection can be optimized to achieve excellent performance under sustainable conditions [15].
N-heterocyclic carbene (NHC) catalysis has opened new avenues for but-3-ynal synthesis and functionalization [8] [16]. These organocatalytic approaches operate under mild conditions and demonstrate exceptional stereo- and chemoselectivity. The methodology involves the addition of NHC catalysts to ynals, generating Breslow intermediates that can undergo various transformations including oxidation, annulation, and functionalization reactions [8] [16].
Eco-friendly functionalization protocols using NHC catalysis have been developed for the reaction of ynals with thiols under mild conditions [8]. These methods employ environmentally benign solvents such as acetone and operate at room temperature under argon atmosphere, achieving high yields (75-90%) with excellent selectivity for multi-functionalized products [8]. The approach represents a significant advancement in sustainable synthesis, avoiding harsh conditions and toxic reagents [8].
The organocatalytic approach has been successfully applied to heterocycloaddition reactions involving ynals, delivering axially chiral products with high yields and excellent enantiomeric ratios [10]. The methodology demonstrates broad substrate scope and has been scaled to gram quantities, indicating its potential for practical applications [10].
Contemporary research has increasingly focused on metal-free synthetic approaches that eliminate the need for precious metal catalysts [17]. These methodologies employ organocatalysts and operate under ambient conditions, often utilizing solvent-free or green solvent systems. While yields are typically moderate to good (60-80%), these approaches offer significant advantages in terms of environmental sustainability and cost-effectiveness [17].
The translation of but-3-ynal synthesis from laboratory to industrial scale presents numerous challenges that must be addressed to achieve commercial viability [18] [19] [20]. These challenges span multiple domains including process safety, environmental compliance, economic considerations, and technical hurdles related to the inherent reactivity of the target molecule.
The scale-up of but-3-ynal synthesis faces significant technical obstacles, primarily related to heat management during exothermic oxidation reactions [18] [13]. Large-scale oxidations require sophisticated temperature control systems to prevent runaway reactions and ensure consistent product quality. Equipment corrosion presents another major challenge, particularly when using chromium-based reagents, necessitating the use of specialized materials and increasing capital costs .
Continuous flow chemistry has emerged as a promising solution to scalability challenges, offering improved heat transfer, better mixing, and enhanced safety profiles compared to traditional batch processes [18]. Advanced reactor designs incorporating microreactor technology and automated control systems enable precise control of reaction parameters while minimizing the risk of hazardous accumulations [18].
The handling of sensitive intermediates and products presents additional scalability challenges. But-3-ynal and related compounds are prone to polymerization and dimerization, particularly under thermal stress or in the presence of impurities [4] . Large-scale processes require specialized storage and handling protocols, including inert atmosphere maintenance and temperature control throughout the production chain [4].
Achieving high purity but-3-ynal on an industrial scale requires addressing multiple purification challenges. The separation of but-3-ynal from byproducts and unreacted starting materials is complicated by the similar physical properties of these compounds and the thermal sensitivity of the target molecule [18]. Traditional distillation methods are often unsuitable due to the risk of decomposition at elevated temperatures.
Advanced chromatographic techniques, including supercritical fluid chromatography and specialized column materials, have been developed to address these purification challenges [18]. Crystallization techniques utilizing carefully selected solvents and temperature programs can achieve high purity products while minimizing product loss [18].
The removal of metal catalysts presents particular challenges in processes utilizing palladium or copper catalysts. Residual metal contamination can catalyze unwanted side reactions and affect product stability. Specialized extraction protocols, including the use of chelating agents and activated carbon treatments, have been developed to achieve the low metal content required for pharmaceutical and fine chemical applications [19].
The economic viability of but-3-ynal synthesis depends critically on optimizing process efficiency while minimizing costs. Expensive reagents such as Dess-Martin periodinane and noble metal catalysts represent significant cost factors that must be addressed through catalyst recycling and process optimization [11] [13]. High catalyst loading requirements can substantially impact production economics, driving research toward more efficient catalytic systems [19].
Process efficiency challenges include long reaction times, multi-step syntheses, and low atom economy in many traditional approaches [18]. One-pot reactions, microwave-assisted synthesis, and photochemical activation represent emerging approaches to address these efficiency limitations [18] [21].
The development of alternative cheaper reagents and catalysts remains an active area of research, with particular focus on earth-abundant metal catalysts and organocatalytic systems that can match the performance of precious metal systems while reducing costs [10] [17].